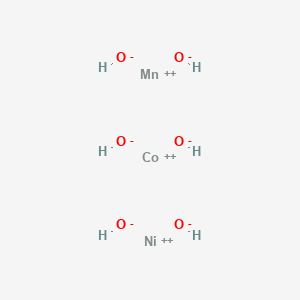

Nickel-cobalt-manganese hydroxide

Cat. No. B8455811

Key on ui cas rn:

189139-63-7

M. Wt: 274.61 g/mol

InChI Key: SEVNKUSLDMZOTL-UHFFFAOYSA-H

Attention: For research use only. Not for human or veterinary use.

Patent

US07887721B2

Procedure details

1 mol nickel nitrate, 1 mole manganese nitrate, and 1 mol cobalt nitrate were dissolved in 750 ml deionized water to prepare 4 mol/L solution, and 1500 ml NaOH aqueous solution of 4 mol/L was slowly added under stirring. The temperature of the solution was controlled at 50° C. After stirring for 8 hours, the precipitate was filtered and dried at 120° C. for 10 hours to yield nickel-manganese-cobalt hydroxide Ni1/3Mn1/3Co1/3(OH)2. 1.05 mols LiNO3 was dissolved in 220 ml deionized water, and after LiNO3 was completely dissolved, 1 mol Ni1/3Mn1/3Co1/3(OH)2 precursor was added. After slowly removing water by evaporation at 65° C. under stirring, in a muffle furnace the first-stage sintering was carried at 650° C. in oxygen atmosphere for 4 hours. The obtained product of the first-stage sintering was pulverized and then 200 g polytetrafluoroethylene aqueous solution containing 9 g polytetrafluoroethylene was added. After uniformly mixing, in the muffle furnace the second-stage sintering was carried out at 800° C. in oxygen atmosphere for 15 hours. After sintering, the material was cooled along with the furnace, and then pulverized by ball milling and passed through a 300 mesh screen to yield the final product LiNi1/3Mn1/3Co1/3O2.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[N+]([O-])([O-])=[O:2].[Ni+2:5].[N+]([O-])([O-])=[O:7].[N+]([O-])([O-])=[O:11].[Mn+2:14].[N+]([O-])([O-])=[O:16].[N+]([O-])([O-])=[O:20].[Co+2:23].[N+]([O-])([O-])=[O:25].[OH-].[Na+]>O>[OH-:2].[Co+2:23].[Mn+2:14].[Ni+2:5].[OH-:7].[OH-:11].[OH-:16].[OH-:20].[OH-:25] |f:0.1.2,3.4.5,6.7.8,9.10,12.13.14.15.16.17.18.19.20|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]

|

|

Name

|

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Mn+2].[N+](=O)([O-])[O-]

|

|

Name

|

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1500 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was slowly added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was controlled at 50° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for 8 hours

|

|

Duration

|

8 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the precipitate was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 120° C. for 10 hours

|

|

Duration

|

10 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[OH-].[Co+2].[Mn+2].[Ni+2].[OH-].[OH-].[OH-].[OH-].[OH-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |